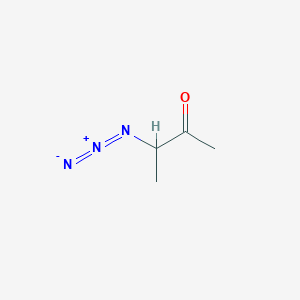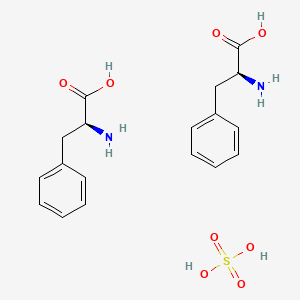
4-((4-(4-Nitrophenyl)anilino)azo)benzenesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-(4-Nitrophenyl)anilino)azo)benzenesulphonic acid is an organic compound known for its vibrant color and its applications in various fields. It is a derivative of azobenzene, characterized by the presence of a nitrophenyl group and a benzenesulphonic acid group. This compound is often used in dyeing processes and has significant importance in scientific research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(4-Nitrophenyl)anilino)azo)benzenesulphonic acid typically involves the diazotization of 4-nitroaniline followed by coupling with aniline-2-sulphonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control over the pH, temperature, and reaction time. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
4-((4-(4-Nitrophenyl)anilino)azo)benzenesulphonic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed
Reduction: The major product is 4-((4-(4-Aminophenyl)anilino)azo)benzenesulphonic acid.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Scientific Research Applications
4-((4-(4-Nitrophenyl)anilino)azo)benzenesulphonic acid has diverse applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the manufacturing of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of 4-((4-(4-Nitrophenyl)anilino)azo)benzenesulphonic acid involves its ability to interact with various molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the azo group can undergo reversible cis-trans isomerization under light exposure. These properties make it useful in applications such as photoresponsive materials and sensors .
Comparison with Similar Compounds
Similar Compounds
Azobenzene: Lacks the nitrophenyl and sulfonic acid groups, making it less soluble in water and less reactive in certain conditions.
4-((4-(4-Aminophenyl)anilino)azo)benzenesulphonic acid: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.
Uniqueness
4-((4-(4-Nitrophenyl)anilino)azo)benzenesulphonic acid is unique due to its combination of functional groups, which confer specific properties such as high solubility in water, vibrant color, and versatility in chemical reactions. These characteristics make it particularly valuable in dyeing processes and scientific research .
Properties
CAS No. |
93982-24-2 |
|---|---|
Molecular Formula |
C18H14N4O5S |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
4-[[4-(4-nitrophenyl)anilino]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C18H14N4O5S/c23-22(24)17-9-3-14(4-10-17)13-1-5-15(6-2-13)19-21-20-16-7-11-18(12-8-16)28(25,26)27/h1-12H,(H,19,20)(H,25,26,27) |
InChI Key |
IPLYAPIYHAUZLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])NN=NC3=CC=C(C=C3)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1-(Butylamino)-4-[(2-ethylhexyl)amino]anthraquinone](/img/structure/B12664704.png)

